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Compound of Interest

Compound Name: Carbazole derivative 1

Cat. No.: B1663468

Initial Spectroscopic Analysis of Carbazole
Derivative 1: A Technical Guide

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds,
recognized for their wide-ranging applications in medicinal chemistry, materials science, and
pharmaceuticals. Their unique electronic and photophysical properties make them valuable
scaffolds in the development of novel therapeutic agents and functional materials. The precise
structural elucidation of newly synthesized carbazole derivatives is a critical first step in any
research and development pipeline. This technical guide provides an in-depth overview of the
initial spectroscopic analysis of a model compound, designated as Carbazole Derivative 1,
utilizing fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy,
Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document
is intended for researchers, scientists, and drug development professionals, offering a
summary of expected data, detailed experimental protocols, and a workflow for structural
confirmation.

For the purpose of this guide, Carbazole Derivative 1 is identified as 9-ethyl-9H-carbazole.

Spectroscopic Data Summary & Interpretation

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1663468?utm_src=pdf-interest
https://www.benchchem.com/product/b1663468?utm_src=pdf-body
https://www.benchchem.com/product/b1663468?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive structural
profile of Carbazole Derivative 1. Each technique offers complementary information, which,
when integrated, confirms the molecular structure with high confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of an organic

molecule.
1H NMR Data

The proton NMR spectrum provides information on the number of distinct proton environments,
their electronic surroundings, and their proximity to other protons.

Table 1: *H NMR Data for Carbazole Derivative 1 (500 MHz, CDCIs)

. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
8.11 Doublet (d) 7.8 2H H-4, H-5
7.46 Triplet (1) 8.1 2H H-2, H-7
7.39 Doublet (d) 8.2 2H H-1, H-8
7.24 Triplet (t) 7.4 2H H-3, H-6
4.39 Quartet (q) 7.3 2H N-CHz2-CHs

| 1.46 | Triplet (t) | 7.3 | 3H | N-CH2-CHs |

Interpretation: The aromatic region (7.24-8.11 ppm) displays signals characteristic of the
carbazole core. The downfield doublet at 8.11 ppm corresponds to the protons at positions 4
and 5, which are deshielded by the ring current. The signals for the ethyl group attached to the
nitrogen atom are clearly visible: a quartet at 4.39 ppm for the methylene (-CHz-) protons
coupled to the adjacent methyl protons, and a triplet at 1.46 ppm for the methyl (-CHs) protons
coupled to the methylene protons. The integration values (2H, 2H, 2H, 2H, 2H, 3H) are
consistent with the proposed 9-ethyl-9H-carbazole structure.
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13C NMR Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the
molecule.

Table 2: 13C NMR Data for Carbazole Derivative 1 (125 MHz, CDClI3)

Chemical Shift (0, ppm) Assignment
140.4 C-4a, C-4b
125.7 C-2,C-7
122.8 C-4,C-5
120.3 C-3,C-6
118.9 C-1,C-8
108.6 C-9a, C-8a
37.7 N-CH2-CHs

| 13.8 | N-CH2-CHs |

Interpretation: The spectrum shows eight distinct carbon signals, consistent with the symmetry
of the 9-ethyl-9H-carbazole molecule. Six signals appear in the aromatic region (108.6-140.4
ppm), corresponding to the twelve carbons of the carbazole ring system. The two aliphatic
signals at 37.7 ppm and 13.8 ppm are assigned to the methylene (-CHz) and methyl (-CH3)
carbons of the N-ethyl group, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Table 3: FT-IR Spectral Data for Carbazole Derivative 1
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
3051 Medium Aromatic C-H Stretch

_ Aliphatic C-H Stretch (CHs,

2978, 2925 Medium

CHz2)
1597, 1485, 1450 Strong Aromatic C=C Ring Stretch
1330 Medium Aromatic C-N Stretch

| 750, 727 | Strong | C-H Out-of-plane Bending (Aromatic) |

Interpretation: The absence of a broad N-H stretching band around 3400 cm~1, which is
characteristic of the parent carbazole, strongly suggests that the nitrogen atom is substituted.
[1] The presence of peaks around 2978 cm~1 confirms the aliphatic C-H bonds of the ethyl
group. Aromatic C-H stretching is observed at 3051 cm~.[1] The strong absorptions in the
1600-1450 cm~1 region are characteristic of the carbazole aromatic ring system, and the strong
bands at 750 and 727 cm~1 are typical for the C-H out-of-plane bending in ortho-disubstituted

benzene rings.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which helps to determine the molecular weight and confirm the molecular

formula.

Table 4: Mass Spectrometry Data for Carbazole Derivative 1 (Electron lonization)

mlz Relative Intensity (%) Assignment
195 100 [M]* (Molecular lon)
180 85 [M - CHs]*

| 167 | 20 | [M - Cz2H4]* (Carbazole radical cation) |
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Interpretation: The mass spectrum shows the molecular ion peak [M]* at m/z 195, which
corresponds to the molecular weight of 9-ethyl-9H-carbazole (C14H13N).[2] The base peak at
m/z 180 results from the loss of a methyl radical (-CHs), a common fragmentation pathway. The
peak at m/z 167 corresponds to the carbazole radical cation, resulting from the loss of
ethylene. This fragmentation pattern is fully consistent with the structure of Carbazole
Derivative 1.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and data integrity.

NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of Carbazole Derivative 1 was dissolved in
0.6 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an
internal standard.[3] The solution was transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a 500 MHz NMR spectrometer.
e 'H NMR Parameters:

o Pulse Program: Standard single pulse

o Acquisition Time: 3.0 seconds

o Relaxation Delay: 2.0 seconds

o Number of Scans: 16

o Spectral Width: 16 ppm
e 13C NMR Parameters:

o Pulse Program: Proton-decoupled

o Acquisition Time: 1.5 seconds

o Relaxation Delay: 2.0 seconds
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o Number of Scans: 1024

o Spectral Width: 240 ppm

o Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00

ppm.

FT-IR Spectroscopy

o Sample Preparation: The spectrum was obtained using an Attenuated Total Reflectance
(ATR) accessory. A small amount of the solid Carbazole Derivative 1 was placed directly
onto the ATR crystal.[4]

e Instrumentation: A Fourier-Transform Infrared Spectrometer.
e Parameters:

o Spectral Range: 4000-650 cm~1

o Resolution: 4 cm

o Number of Scans: 32

o Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and
automatically subtracted from the sample spectrum.[5][6]

Mass Spectrometry

o Sample Preparation: A dilute solution of Carbazole Derivative 1 was prepared in methanol
at a concentration of approximately 1 mg/mL.[7]

¢ Instrumentation: A Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron
lonization (EIl) source.

¢ lonization Method: Electron lonization (El) at 70 eV.[8]

o Mass Analyzer: Quadrupole.
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e Parameters:
o lon Source Temperature: 230°C
o GC Inlet Temperature: 250°C
o Mass Range: m/z 40-500

o Data Processing: The mass spectrum was recorded and analyzed to identify the molecular
ion and major fragment peaks.

Workflow and Data Relationships

The logical flow of spectroscopic analysis and the interplay between the different techniques
are crucial for efficient structural elucidation.

Spectroscopic Analysis Data Interpretation
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Caption: Workflow for the spectroscopic analysis of Carbazole Derivative 1.
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Caption: Relationship between spectroscopic techniques and structural information.

Conclusion

The initial spectroscopic analysis provides a robust and self-consistent dataset for the structural
confirmation of Carbazole Derivative 1 as 9-ethyl-9H-carbazole. *H and 3C NMR
spectroscopy elucidated the complete carbon-hydrogen framework, including the substitution
pattern on the carbazole nitrogen. FT-IR spectroscopy confirmed the presence of key functional
groups and, critically, the absence of the N-H bond from the parent carbazole. Finally, mass
spectrometry unequivocally determined the molecular weight and provided a fragmentation
pattern consistent with the proposed structure. This integrated analytical approach is
fundamental to ensuring compound identity and purity in chemical research and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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